Dihydrosomatostatin

Overview

Description

Synthesis Analysis

Dihydrosomatostatin can be synthesized using various methods, including solid-phase peptide synthesis (SPPS) and mild base cleavage of Nα-fluorenylmethyloxycarbonylamino acids .

Molecular Structure Analysis

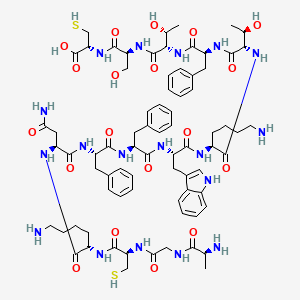

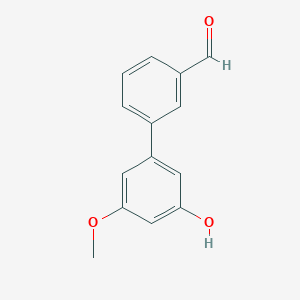

Dihydrosomatostatin has a molecular formula of C76H106N18O19S2 and a molecular weight of 1639.9 g/mol.

Chemical Reactions Analysis

Dihydrosomatostatin interacts with somatostatin receptors (SSTRs) via G protein-coupled signaling pathways. It inhibits insulin and glucagon secretion and affects neurotransmission and cell proliferation .

Physical And Chemical Properties Analysis

Scientific Research Applications

1. Inhibition of Insulin and Glucagon Release Dihydrosomatostatin has been found to be equipotent with somatostatin in inhibiting insulin and glucagon release induced by arginine in rats . The ID50 of Dihydrosomatostatin on insulin and glucagon secretion induced by arginine are 14 ± 6 and 6 ± 10 μg\100 g BW respectively .

Synthesis of Somatostatin

Dihydrosomatostatin has been used in the synthesis of Somatostatin by a classical fragment approach . This method avoids the problematic cyclization of dihydrosomatostatin and leads to the desired product in high yield .

Inhibition of Gastrin Release

An in vitro system which uses perifused pieces from the antrum of rat stomach has been used to study the effect of dihydrosomatostatin on gastrin release .

Mechanism of Action

Target of Action

Dihydrosomatostatin, like somatostatin, primarily targets the somatostatin receptors (SSTRs), which are G protein-coupled transmembrane receptors . These receptors play a crucial role in regulating the endocrine system . They are secreted by the D cells of the islets to inhibit the release of insulin and glucagon .

Mode of Action

Dihydrosomatostatin interacts with its targets, the somatostatin receptors, by inhibiting adenylyl cyclase upon activation . This inhibition leads to a decrease in intracellular cyclic AMP and Ca2+, and a receptor-linked distal effect on exocytosis, thereby blocking cell secretion .

Biochemical Pathways

The action of dihydrosomatostatin affects several biochemical pathways. It plays a significant role in the regulation of metabolic pathways, particularly those involving glucose metabolism . By inhibiting the release of insulin and glucagon, it can modulate the glucose-induced decrease in K+ permeability (P K) .

Pharmacokinetics

It is known that somatostatin and its analogs have a very long half-life in the body due to their lipophilic nature and their ability to bioaccumulate in adipose tissue . The tumor residence time of somatostatin analogs has been reported to be significantly longer than that of somatostatin itself .

Result of Action

The primary result of dihydrosomatostatin’s action is the inhibition of insulin and glucagon release, leading to a disruption in glucose-induced stimulus-secretion coupling . This can result in a decrease in the incidence of spike activity and a hyperpolarization effect .

Action Environment

The action, efficacy, and stability of dihydrosomatostatin can be influenced by various environmental factors. For instance, endocrine-disrupting chemicals (EDCs) can interfere with its action by disrupting hormone action . Additionally, the presence of other molecules in the environment, such as glucose, can modulate the effects of dihydrosomatostatin .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H106N18O19S2/c1-41(79)64(100)82-37-61(99)83-58(39-114)73(109)85-50(27-15-17-29-77)65(101)89-56(35-60(80)98)70(106)87-52(31-44-19-7-4-8-20-44)67(103)86-53(32-45-21-9-5-10-22-45)68(104)88-55(34-47-36-81-49-26-14-13-25-48(47)49)69(105)84-51(28-16-18-30-78)66(102)93-62(42(2)96)74(110)90-54(33-46-23-11-6-12-24-46)71(107)94-63(43(3)97)75(111)91-57(38-95)72(108)92-59(40-115)76(112)113/h4-14,19-26,36,41-43,50-59,62-63,81,95-97,114-115H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-,63-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJDVNOOYSANGI-ATOGVRKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)CNC(=O)C(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H106N18O19S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193961 | |

| Record name | Dihydrosomatostatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1639.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydrosomatostatin | |

CAS RN |

40958-31-4 | |

| Record name | Dihydrosomatostatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040958314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrosomatostatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1627196.png)

![1-(3-[(3-Methylpiperidin-1-YL)methyl]phenyl)methanamine](/img/structure/B1627208.png)